1,4-DIETHYLBENZENE-D14
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Overview
Description
1,4-Diethylbenzene-d14 is a deuterated derivative of 1,4-diethylbenzene, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable for various analytical and experimental purposes .
Preparation Methods
1,4-Diethylbenzene-d14 can be synthesized through several methods. One common approach involves the deuteration of 1,4-diethylbenzene using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to ensure complete deuteration . Industrial production methods may involve similar processes but on a larger scale, utilizing specialized equipment to handle the deuterium gas and maintain the necessary reaction conditions .
Chemical Reactions Analysis
1,4-Diethylbenzene-d14 undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1,4-Diethylbenzene-d14 is widely used in scientific research due to its deuterated nature. Some applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The compound is used as a solvent or internal standard in NMR spectroscopy to study molecular structures and dynamics.
Mass Spectrometry: It serves as a reference compound in mass spectrometry for calibrating instruments and analyzing complex mixtures.
Isotope Labeling: The deuterium atoms in this compound make it useful for tracing reaction pathways and studying reaction mechanisms in organic chemistry.
Pharmaceutical Research: The compound is used in drug development to investigate metabolic pathways and improve the stability of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1,4-diethylbenzene-d14 primarily involves its role as an isotopic tracer. The deuterium atoms in the compound allow researchers to track its movement and transformation in chemical reactions and biological systems. This helps in understanding reaction mechanisms, metabolic pathways, and the behavior of similar compounds under various conditions .
Comparison with Similar Compounds
1,4-Diethylbenzene-d14 is unique due to its deuterated nature. Similar compounds include:
1,4-Diethylbenzene: The non-deuterated version of the compound, which lacks the isotopic labeling properties.
1,4-Dimethylbenzene (p-Xylene): Another aromatic hydrocarbon with similar structural properties but different substituents.
1,4-Diethylbenzene-d10: A partially deuterated version with fewer deuterium atoms, offering different isotopic properties.
The uniqueness of this compound lies in its complete deuteration, making it highly valuable for isotopic labeling and analytical applications .
Properties
CAS No. |
1219803-64-1 |
---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
148.307 |
IUPAC Name |
1,2,4,5-tetradeuterio-3,6-bis(1,1,2,2,2-pentadeuterioethyl)benzene |
InChI |
InChI=1S/C10H14/c1-3-9-5-7-10(4-2)8-6-9/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2,5D,6D,7D,8D |
InChI Key |
DSNHSQKRULAAEI-NFUPRKAOSA-N |
SMILES |
CCC1=CC=C(C=C1)CC |
Synonyms |
1,4-DIETHYLBENZENE-D14 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.